molecular formula C21H23ClN2O2 B3435301 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3435301
M. Wt: 370.9 g/mol
InChI Key: CYWUXGITLJRRDK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a synthetic compound that belongs to the piperazine family and has been found to have various biochemical and physiological effects.

Mechanism of Action

1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine acts as a cell-penetrating peptide (1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine), which means it can penetrate cell membranes and enter cells. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is positively charged and can interact with negatively charged molecules on the cell surface, which allows it to enter the cell. Once inside the cell, 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can bind to various molecules, including DNA, RNA, and proteins, and transport them across the cell membrane.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have various biochemical and physiological effects. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can enhance the uptake of molecules by cells, increase the bioavailability of drugs, and improve the efficacy of gene therapy. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its ability to enhance the transport of molecules across the BBB, its cell-penetrating ability, and its ability to improve the efficacy of gene therapy. However, 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has some limitations, including its toxicity at high concentrations and its potential to interact with other molecules in the cell.

Future Directions

For the use of 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research include the development of new 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazines with improved cell-penetrating ability and reduced toxicity, as well as the use of 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazines for the delivery of therapeutics to specific cells or tissues.

Scientific Research Applications

1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been widely used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a selective barrier that separates the circulating blood from the brain extracellular fluid. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to enhance the transport of various molecules across the BBB, including peptides, proteins, and nucleic acids. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is also used as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c22-19-8-10-20(11-9-19)26-17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWUXGITLJRRDK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.